molecular formula C31H23N3S B14564288 5-(Methylsulfanyl)-1,4,6,7-tetraphenyl-6H-pyrrolo[3,4-d]pyridazine CAS No. 61505-61-1

5-(Methylsulfanyl)-1,4,6,7-tetraphenyl-6H-pyrrolo[3,4-d]pyridazine

Cat. No.: B14564288
CAS No.: 61505-61-1
M. Wt: 469.6 g/mol
InChI Key: RAWWPZXOUKHUGY-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-1,4,6,7-tetraphenyl-6H-pyrrolo[3,4-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyridazine core substituted with a methylsulfanyl group and four phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)-1,4,6,7-tetraphenyl-6H-pyrrolo[3,4-d]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is often carried out in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)-1,4,6,7-tetraphenyl-6H-pyrrolo[3,4-d]pyridazine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

5-(Methylsulfanyl)-1,4,6,7-tetraphenyl-6H-pyrrolo[3,4-d]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)-1,4,6,7-tetraphenyl-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit certain kinases or enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylsulfanyl)-1,4,6,7-tetraphenyl-6H-pyrrolo[3,4-d]pyridazine is unique due to its combination of a pyrrolo[3,4-d]pyridazine core with a methylsulfanyl group and multiple phenyl substituents. This structure imparts distinct chemical reactivity and potential biological activities, setting it apart from simpler pyridazine and pyridazinone derivatives.

Properties

CAS No.

61505-61-1

Molecular Formula

C31H23N3S

Molecular Weight

469.6 g/mol

IUPAC Name

5-methylsulfanyl-1,4,6,7-tetraphenylpyrrolo[3,4-d]pyridazine

InChI

InChI=1S/C31H23N3S/c1-35-31-27-26(30(24-18-10-4-11-19-24)34(31)25-20-12-5-13-21-25)28(22-14-6-2-7-15-22)32-33-29(27)23-16-8-3-9-17-23/h2-21H,1H3

InChI Key

RAWWPZXOUKHUGY-UHFFFAOYSA-N

Canonical SMILES

CSC1=C2C(=C(N1C3=CC=CC=C3)C4=CC=CC=C4)C(=NN=C2C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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